Cas no 83763-15-9 (1(2H)-Pyridinecarboxylicacid, 4-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-3,6-dihydro-, ethyl ester)

1(2H)-Pyridinecarboxylicacid, 4-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-3,6-dihydro-, ethyl ester structure
83763-15-9 structure
Product Name:1(2H)-Pyridinecarboxylicacid, 4-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-3,6-dihydro-, ethyl ester
Numero CAS:83763-15-9
MF:C15H17N3O3
MW:287.313783407211
CID:726951
PubChem ID:55139
Update Time:2025-04-19

1(2H)-Pyridinecarboxylicacid, 4-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-3,6-dihydro-, ethyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • 1(2H)-Pyridinecarboxylicacid, 4-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-3,6-dihydro-, ethyl ester
    • ethyl 4-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-3,6-dihydro-2H-pyridine-1-carboxylate
    • ethyl 4-(2-oxo-3H-benzimidazol-1-yl)-3,6-dihydro-2H-pyridine-1-carboxylate
    • 1(2H)-PYRIDINECARBOXYLIC ACID, 4-(2,3-DIHYDRO-2-OXO-1H-BENZIMIDAZOL-1-YL)-3,6-DIHYDRO-, ETHYL ESTER
    • ETHYL-3,6-DIHYDRO-4-(2,3-DIHYDRO-2-OXO-1H-BENZIMIDAZOLE-1-YL)-1(2H)PYRIDINECARBOXYLATE
    • 83763-15-9
    • UNII-87F98555KA
    • Q27269824
    • EINECS 280-699-9
    • NS00038282
    • DTXSID00232607
    • 87F98555KA
    • Ethyl 4-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-3,6-dihydro-1(2H)-pyridinecarboxylate
    • Inchi: 1S/C15H17N3O3/c1-2-21-15(20)17-9-7-11(8-10-17)18-13-6-4-3-5-12(13)16-14(18)19/h3-7H,2,8-10H2,1H3,(H,16,19)
    • Chiave InChI: ZDMLTXBNJOAXBY-UHFFFAOYSA-N
    • Sorrisi: O(CC)C(N1CC=C(CC1)N1C(NC2C=CC=CC1=2)=O)=O

Proprietà calcolate

  • Massa esatta: 287.127
  • Massa monoisotopica: 287.127
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 3
  • Complessità: 463
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 61.9A^2
  • XLogP3: 1.3

Proprietà sperimentali

  • Densità: 1.313
  • Indice di rifrazione: 1.612
Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.